Pent-3-yn-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-3-yn-2-amine can be synthesized through several methods. One common approach involves the nucleophilic addition of an amine to a carbonyl compound, followed by a series of reactions to introduce the alkyne group. For instance, the Buchwald-Hartwig amination of 3,3’-dibromo-2,2’-bithiophene with pent-4-yn-1-amine is a notable method . This reaction typically requires a palladium catalyst and a base under an inert atmosphere.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Pent-3-yn-2-amine undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Halogenated compounds and strong bases are often used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted amines.
Scientific Research Applications
Pent-3-yn-2-amine has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.
Mechanism of Action
The mechanism by which pent-3-yn-2-amine exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the alkyne group allows for the formation of covalent bonds with target molecules, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pent-4-yn-1-amine: Another propargyl amine with a different position of the alkyne group.
But-2-yn-1-amine: A shorter chain propargyl amine.
Hex-5-yn-2-amine: A longer chain propargyl amine.
Uniqueness
Pent-3-yn-2-amine is unique due to its specific structural arrangement, which influences its reactivity and potential applications. The position of the alkyne and amine groups allows for distinct chemical behavior compared to its analogs, making it valuable in various synthetic and research contexts.
Properties
CAS No. |
853304-18-4 |
---|---|
Molecular Formula |
C5H10ClN |
Molecular Weight |
119.59 g/mol |
IUPAC Name |
pent-3-yn-2-amine;hydrochloride |
InChI |
InChI=1S/C5H9N.ClH/c1-3-4-5(2)6;/h5H,6H2,1-2H3;1H |
InChI Key |
BIGFPNCQDSQYMT-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C)N.Cl |
Origin of Product |
United States |
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